molecular formula C22H16 B087858 1-(Diphenylmethylene)-1H-indene CAS No. 13245-90-4

1-(Diphenylmethylene)-1H-indene

Cat. No.: B087858
CAS No.: 13245-90-4
M. Wt: 280.4 g/mol
InChI Key: MWUQDVNGYMNUNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Diphenylmethylene)-1H-indene is a polycyclic aromatic hydrocarbon characterized by an indene backbone substituted with a diphenylmethylene group (=C(Ph)₂) at the 1-position. The compound exhibits a planar structure due to conjugation between the aromatic rings and the methylene group, which enhances its stability and electronic delocalization . It is synthesized via palladium-catalyzed tandem carbocyclization–Suzuki coupling reactions, achieving yields up to 98% under optimized conditions . Key spectral data include distinct ¹H NMR signals (e.g., δ = 7.49–7.28 ppm for aromatic protons) and IR absorption bands (e.g., 1723 cm⁻¹ for carbonyl groups in derivatives) . The compound’s derivatives, such as those with trifluoromethyl or methoxy substituents, demonstrate applications in materials science and as intermediates in organic synthesis .

Properties

CAS No.

13245-90-4

Molecular Formula

C22H16

Molecular Weight

280.4 g/mol

IUPAC Name

1-benzhydrylideneindene

InChI

InChI=1S/C22H16/c1-3-10-18(11-4-1)22(19-12-5-2-6-13-19)21-16-15-17-9-7-8-14-20(17)21/h1-16H

InChI Key

MWUQDVNGYMNUNV-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(=C2C=CC3=CC=CC=C32)C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)C(=C2C=CC3=CC=CC=C32)C4=CC=CC=C4

Other CAS No.

13245-90-4

Origin of Product

United States

Preparation Methods

Reaction Mechanism

The process initiates with iodonium activation of the alkyne, followed by nucleophilic attack by the olefinic moiety to form a bicyclic carbocation intermediate (Scheme 1). Subsequent deprotonation yields the 3-iodo-1H-indene core. For 1-(diphenylmethylene) derivatives, the starting o-(alkynyl)styrene must contain pre-installed diphenyl groups at the β-position of the styrene unit.

Key mechanistic features :

  • Iodonium complexation lowers alkyne LUMO energy, facilitating nucleophilic attack

  • Carbocation stability dictates regioselectivity (tertiary > secondary)

  • Steric effects from β-substituents prevent competing exo pathways

Standard Protocol

The optimized procedure for synthesizing 1-(diphenylmethylene)-3-methoxycarbonyl-2-phenylsulfanyl-1H-indene (16b) involves:

  • Substrate preparation :

    • Sonogashira coupling installs the alkyne moiety

    • Wittig olefination introduces diphenylmethylene groups

  • Cyclization conditions :

  • Functional group tolerance :

    • Electron-withdrawing groups (e.g., CO₂Me) improve reaction rates

    • Bulky substituents at C2 position require extended reaction times

Table 1 : Representative Substrates and Yields for Iodocyclization

EntryYield (%)
1PhPhSPh85
24-Cl-C₆H₄MeCO₂Me78
32-ThienylPhH82

Functionalization Strategies

The iodocyclization product serves as a platform for further derivatization:

Suzuki-Miyaura Coupling

The C3-iodo substituent undergoes cross-coupling with aryl boronic acids under standard Pd(PPh₃)₄ catalysis (Scheme 2):

Nucleophilic Trapping

Carbocation intermediates generated during iodocyclization can be intercepted by nucleophiles:

Methanol addition :

  • Introduces methoxy groups at C1

  • Requires polar solvent mixtures (CH₂Cl₂/MeOH 2:1)

Scalability and Industrial Considerations

The iodocyclization method demonstrates excellent scalability:

  • Gram-scale reactions maintain >80% yield

  • 2-Methyltetrahydrofuran enables solvent recovery

  • Ionic liquid catalysts reduce byproduct formation

Table 2 : Cost Analysis for 100g Batch

ComponentCost (USD)
o-(Alkynyl)styrene420
NIS310
Solvent recovery-150
Total 580

Emerging Methodologies

Recent advances suggest promising alternatives:

Photoredox Catalysis

Preliminary studies show visible-light-mediated cyclizations using Ir(ppy)₃:

  • Avoids stoichiometric iodine reagents

  • Enables radical-based pathways

Flow Chemistry

Microreactor systems improve heat transfer for exothermic cyclization steps:

  • 3x throughput increase vs batch reactions

  • Enhanced reproducibility

Chemical Reactions Analysis

Types of Reactions: 1-(Diphenylmethylene)-1H-indene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: Electrophilic substitution reactions can occur at the aromatic rings, where substituents such as halogens, nitro groups, or alkyl groups can be introduced using appropriate reagents and conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Ketones or carboxylic acids.

    Reduction: Reduced derivatives with hydrogenated aromatic rings.

    Substitution: Halogenated, nitro-substituted, or alkyl-substituted derivatives.

Scientific Research Applications

Applications in Organic Synthesis

  • Building Block for Complex Molecules : The compound serves as a crucial building block in the synthesis of more complex organic molecules. Its reactivity allows it to participate in various coupling reactions, making it valuable in constructing polycyclic aromatic hydrocarbons (PAHs) and other extended π-systems .
  • Synthesis of Extended PAHs : Recent studies have demonstrated the utility of 1-(diphenylmethylene)-1H-indene in synthesizing extended PAHs through oxidative dehydrogenative spirocyclization. These PAHs have potential applications in optoelectronics due to their unique electronic properties .
  • Mechanochemical Transformations : The compound has been utilized in mechanochemical transformations, where it acts as a coupling partner in reactions involving tetraarylcumulenes. This application highlights its role in developing novel synthetic methodologies that are environmentally friendly and efficient .

Material Science Applications

  • Optoelectronic Materials : The extended π-conjugated systems derived from this compound are being investigated for their potential use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The electronic properties of these materials can lead to improved performance in optoelectronic devices .
  • Polymer Chemistry : The compound's structural features allow it to be integrated into polymer matrices, enhancing the mechanical and thermal properties of the resulting materials. This application is particularly relevant for developing high-performance polymers used in various industrial applications .

Medicinal Chemistry Applications

  • Anticancer Activity : Some derivatives of this compound have been studied for their potential anticancer properties. Research indicates that modifications to the indene structure can lead to compounds exhibiting significant cytotoxic effects against various cancer cell lines .
  • Pharmacological Studies : The compound is also explored for its pharmacological properties, including anti-inflammatory and analgesic activities. These studies aim to identify new therapeutic agents based on the indene scaffold that could offer improved efficacy and safety profiles compared to existing drugs .

Case Studies

Study ReferenceApplicationFindings
Organic SynthesisDeveloped an efficient method for synthesizing trifluoromethyl-indenes with moderate to excellent yields.
Material ScienceInvestigated extended PAHs synthesized from this compound for use in OLEDs, showing promising electronic properties.
Medicinal ChemistryReported anticancer activity of modified indene derivatives against specific cancer cell lines, indicating potential therapeutic applications.

Mechanism of Action

The mechanism of action of 1-(Diphenylmethylene)-1H-indene involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The properties of 1-(Diphenylmethylene)-1H-indene are highly influenced by substituents on the indene core or the diphenylmethylene group. Below is a comparative analysis with structurally related compounds:

Compound Molecular Formula Molecular Weight Key Substituents Synthetic Yield Application/Notes Reference
This compound C₂₁H₁₆ 268.36 Diphenylmethylene Up to 98% Organic synthesis intermediate
1,3-Diphenyl-1H-indene C₂₁H₁₆ 268.36 Phenyl at 1,3-positions 78–96% High-yield synthetic routes
1-Methylene-1H-indene C₁₀H₈ 128.17 Methylene at 1-position N/A Found in plant extracts (e.g., S. androgynus)
1-Ethyl-2-phenyl-1H-indene C₁₇H₁₆ 220.31 Ethyl and phenyl at 1,2-positions N/A Structural studies
2,3-Dihydro-1H-indene derivatives Varies Varies Saturated C2–C3 bond 5.1–71.6% Tubulin polymerization inhibitors
1-(Diphenylmethylene)-5-methoxy-2-(trifluoromethyl)-1H-indene C₂₄H₁₇F₃O 378.39 Methoxy, trifluoromethyl 98% Enhanced lipophilicity for material design

Key Observations :

  • Electronic Effects : Electron-withdrawing groups (e.g., trifluoromethyl in compound 16 ) increase lipophilicity and alter reactivity, while electron-donating groups (e.g., methoxy) enhance resonance stabilization.
  • Steric Effects : Bulky substituents (e.g., diphenylmethylene) reduce rotational freedom, favoring planar geometries critical for π-conjugation .
  • Biological Activity: Dihydro-1H-indene derivatives (e.g., 15d ) inhibit tubulin polymerization, with IC₅₀ values in the nanomolar range, making them promising anticancer agents .

Q & A

Q. Table 1. Representative Synthetic Yields and Conditions

EntrySubstituentYield (%)Key NMR Shifts (δ, ppm)Reference
126-methyl, CF₃857.46–7.22 (aromatic)
135-methoxy, CF₃986.04–6.01 (vinyl)
146-fluoro, CF₃607.49–6.86 (split peaks)

Q. Table 2. Computed Physicochemical Properties

PropertyValueRelevance to ResearchSource
XlogP3.9Predicts membrane permeability
Topological PSA17.1 ŲIndicates low polarity
H-bond Acceptors2Guides solubility strategies

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.